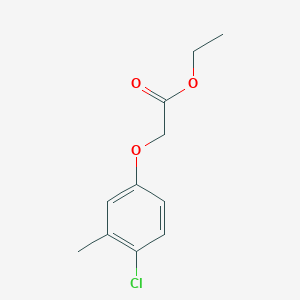

Ethyl 2-(4-chloro-3-methylphenoxy)acetate

Description

Historical Context and Structural Significance of Phenoxyacetate (B1228835) Moieties

The journey of phenoxyacetate moieties in chemical research is intrinsically linked to the development of synthetic herbicides. In the mid-20th century, compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were introduced and quickly became cornerstone herbicides for the selective control of broadleaf weeds in cereal crops. tandfonline.com These compounds function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weeds. tandfonline.com

The structural significance of the phenoxyacetate moiety lies in its ability to interact with plant biological systems. The core structure, consisting of a phenyl ring attached to an oxyacetic acid group, is the foundation of this biological activity. The specific substitutions on the phenyl ring, such as chlorine atoms and methyl groups, play a crucial role in determining the compound's herbicidal efficacy and selectivity. appchemical.com The esterification of the carboxylic acid group, creating phenoxyacetate esters, can further modify the compound's properties, such as its solubility and rate of uptake by plants.

Overview of Ethyl 2-(4-chloro-3-methylphenoxy)acetate within the Phenoxyacetate Class

This compound is a specific derivative within the broader phenoxyacetate class. It is characterized by a chlorine atom at the 4th position and a methyl group at the 3rd position of the phenyl ring, with the carboxylic acid of the phenoxyacetic acid being esterified with ethanol. Its chemical structure and properties are detailed in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO3 appchemical.com |

| Molecular Weight | 228.67 g/mol appchemical.com |

| CAS Number | 30406-61-2 appchemical.com |

| Appearance | White crystals |

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol (B1668792) with ethyl chloroacetate (B1199739) in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dry acetone (B3395972). The mixture is refluxed, and after workup, the product is obtained as white crystals. thegoodscentscompany.com

Spectroscopic analysis confirms the structure of the compound. The ¹H NMR spectrum shows characteristic peaks for the ethyl group, the methyl group on the phenyl ring, the methylene (B1212753) group of the acetate (B1210297) moiety, and the aromatic protons. The IR spectrum displays a strong absorption band corresponding to the ester carbonyl group around 1750 cm⁻¹. Mass spectrometry reveals a molecular ion peak at m/z = 228, consistent with its molecular weight. thegoodscentscompany.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily focused on its role as an intermediate in the synthesis of more complex molecules and its potential biological activities. While direct studies on its herbicidal efficacy are not extensively published, its structural similarity to known phenoxy herbicides suggests its potential in this area.

Research on related phenoxyacetate derivatives continues to explore new applications. For instance, some ethyl phenoxyacetate analogues have been investigated for anti-ulcerogenic, cyclooxygenase, and anticonvulsant activities. thegoodscentscompany.com This suggests that this compound could also be a candidate for similar biological screenings.

Future research directions for this compound and the broader class of phenoxyacetates are likely to focus on several key areas:

Development of Novel Herbicides: There is ongoing research to develop new herbicides with improved selectivity, lower environmental impact, and novel modes of action. This compound can serve as a valuable building block in the synthesis of such next-generation crop protection agents.

Exploration of Other Biological Activities: The diverse biological activities observed in phenoxyacetate derivatives warrant further investigation into the potential pharmaceutical applications of compounds like this compound.

Green Synthesis Approaches: As with many chemical manufacturing processes, there is a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of phenoxyacetate esters. This includes the use of greener solvents, catalysts, and reaction conditions.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-3-methylphenoxy)acetate |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

WPUJVPOAINZFOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 2 4 Chloro 3 Methylphenoxy Acetate

Established Synthetic Pathways for Ethyl 2-(4-chloro-3-methylphenoxy)acetate

The primary and most well-documented method for synthesizing this compound is through a Williamson ether synthesis, a reliable and widely used reaction in organic chemistry for forming ethers.

Synthesis via Reaction of 4-Chloro-3-methylphenol (B1668792) with Ethyl Chloroacetate (B1199739)

The synthesis of the title compound is efficiently achieved by the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate. researchgate.net This reaction typically involves the deprotonation of the phenol (B47542) by a weak base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion.

A common procedure involves refluxing a mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in a polar aprotic solvent such as dry acetone (B3395972). researchgate.net In one documented synthesis, these reactants were refluxed for 12 hours, yielding this compound in good yield (85%). researchgate.net The use of potassium carbonate is crucial as it facilitates the formation of the potassium phenoxide salt in situ, which is a potent nucleophile for the subsequent substitution reaction. mdpi.comwalisongo.ac.id

Table 1: Reaction Components for Synthesis of this compound researchgate.net

| Reactant/Reagent | Role | Solvent |

| 4-Chloro-3-methylphenol | Phenolic Substrate | Dry Acetone |

| Ethyl Chloroacetate | Alkylating Agent | |

| Anhydrous Potassium Carbonate | Base |

Optimization and Refinement of Synthetic Conditions

The efficiency of the Williamson ether synthesis for producing phenoxyacetates can be influenced by several factors, including the choice of solvent, base, and reaction temperature. The optimization of these conditions is key to maximizing yield and purity.

Studies on analogous alkylation reactions have shown that the choice of solvent significantly impacts the reaction outcome. walisongo.ac.id Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. In a comparative study of a similar alkylation of eugenol (B1671780) with ethyl chloroacetate, N,N-dimethylformamide (DMF) provided a superior yield (91%) compared to dimethyl sulfoxide (B87167) (DMSO) (51%) and acetonitrile (B52724) (47%). walisongo.ac.id This suggests that DMF could be a more effective solvent than acetone for the synthesis of this compound.

Other key parameters for optimization include:

Base: While potassium carbonate is common, other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used, sometimes leading to higher yields or milder reaction conditions.

Temperature: The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate. However, lower temperatures might be feasible with more reactive substrates or more potent solvent/base systems.

Catalysts: In some cases, a phase-transfer catalyst or the addition of catalytic amounts of iodide salts (like potassium iodide) can accelerate the reaction, especially if the less reactive ethyl bromoacetate (B1195939) is used. mdpi.com

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. The ester functional group is readily converted into other functionalities, most notably a hydrazide, which is a key intermediate for further transformations.

Formation of 2-(4-chloro-3-methylphenoxy)acetohydrazide (B1348706) as a Key Intermediate

The ester group of this compound can be easily converted into a hydrazide moiety by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). ijper.org This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the ethoxy group (-OEt) by the hydrazine nucleophile.

The typical procedure involves refluxing the parent ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. ijper.org The resulting 2-(4-chloro-3-methylphenoxy)acetohydrazide is a stable, crystalline solid that can be easily purified and used in subsequent steps without the need for complex purification techniques. This acetohydrazide is a crucial building block because the terminal -NH₂ group is a potent binucleophile, enabling reactions with various electrophiles to form heterocyclic rings.

Synthesis of Imines and Thiazolidinone Derivatives from the Acetohydrazide

The 2-(4-chloro-3-methylphenoxy)acetohydrazide intermediate is readily used to synthesize imines (Schiff bases) and, subsequently, thiazolidinone derivatives.

First, the acetohydrazide is condensed with various aromatic aldehydes. This reaction typically occurs by refluxing the two components in an alcohol solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield N'-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetohydrazides (imines). impactfactor.org

These imines can then undergo cyclocondensation with thioglycolic acid (mercaptoacetic acid) to form 4-thiazolidinone (B1220212) derivatives. This step involves the addition of the thiol group across the C=N double bond of the imine, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. nih.gov This synthetic route leads to the formation of 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives.

Table 2: Two-Step Synthesis of Thiazolidinone Derivatives

| Step | Reactants | Product Type |

| 1 | 2-(4-chloro-3-methylphenoxy)acetohydrazide, Aromatic Aldehyde | Imine (Schiff Base) |

| 2 | Imine (from Step 1), Thioglycolic Acid | 4-Thiazolidinone |

Cyclization Reactions Leading to Oxadiazole Derivatives

The acetohydrazide intermediate is also a valuable precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings, a common scaffold in medicinal chemistry. ijper.orgluxembourg-bio.com Several methods exist for this transformation.

One of the most common methods involves the reaction of the hydrazide with a second acylating agent (such as an acid chloride or anhydride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield a 2,5-disubstituted 1,3,4-oxadiazole. ijper.orgorganic-chemistry.org

Another versatile route involves reacting the hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution. This reaction typically forms a dithiocarbazate salt, which upon heating and subsequent acidification, cyclizes to form a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

A further pathway to 2-amino-1,3,4-oxadiazoles involves a two-step process. First, the hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. luxembourg-bio.com This intermediate can then undergo cyclodesulfurization using a variety of reagents, such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or tosyl chloride in the presence of a base like pyridine, to afford the desired 2-amino-1,3,4-oxadiazole derivative. luxembourg-bio.comjchemrev.com

Exploration of Other Heterocyclic Transformations (e.g., Triazolo-pyridazine systems derived from related acids)

The transformation of phenoxyacetic acids, the parent acids of esters like this compound, serves as a pathway to complex heterocyclic structures, notably fused ring systems such as iucr.orgnih.govtriazolo[4,3-b]pyridazines. idosi.orgresearchgate.net The synthesis of these systems often involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid hydrazide. This intermediate then becomes a key building block for cyclization reactions.

The general strategy involves the reaction of a suitable pyridazine (B1198779) derivative with a triazole precursor. For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be reacted with acids to form the fused triazolo[4,3-b]pyridazine ring system. Another approach involves the acylation of tetrazoles with chloroazines, followed by a thermal ring transformation, which efficiently yields triazolo-annulated azines. nih.gov While direct synthesis from this compound is not detailed, its corresponding acid, 2-(4-chloro-3-methylphenoxy)acetic acid, is a viable precursor for creating the necessary acylating agent to engage in these cyclization pathways. The resulting triazolo-pyridazine derivatives are of significant interest due to their diverse pharmacological potential. idosi.org

Table 1: Synthetic Routes to Triazolo-pyridazine Systems

| Starting Material Class | Key Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Chloro-6-hydrazinopyridazine & Acetic Acid | Cyclization | 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine | |

| Dichloropyridazine & Tolyltetrazole | Nucleophilic Coupling & Thermal Ring Transformation | 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | nih.gov |

Chemical Robustness and Reactivity of the Phenoxyacetate (B1228835) Moiety

The phenoxyacetate group, which forms the core structure of this compound, exhibits a notable balance of stability and latent reactivity that can be exploited in further chemical modifications.

The phenoxyacetate moiety is recognized for its considerable robustness under a variety of harsh reaction conditions. iucr.orgresearchgate.net This stability is well-documented, with numerous examples of chemical transformations being successfully performed on the aryl (benzene ring) portion of the molecule without disrupting the ether linkage or the acetate (B1210297) side chain. iucr.orgresearchgate.net This resilience allows the phenoxyacetate group to be carried through multi-step synthetic sequences, acting as a stable structural component while modifications are made elsewhere in the molecule.

Despite its general stability, the alkoxy-acetate side chain can play a beneficial role in certain chemical reactions, particularly in oxidative transformations facilitated by strong Lewis acids. iucr.orgresearchgate.net Lewis acids can coordinate with oxygen-containing functional groups, thereby activating the molecule towards oxidation. nih.govresearchgate.net In the case of the phenoxyacetate moiety, a Lewis acid can interact with the ether oxygen or the carbonyl oxygen of the ester. This interaction can increase the electrophilicity of the molecule or enhance the oxidizing potential of a co-reagent. nih.gov For example, the presence of a Lewis acid can facilitate the reactivity of nickel(II) complexes with molecular oxygen, a process that does not occur in its absence. nih.gov This principle suggests that in the presence of a suitable oxidant and a strong Lewis acid, the phenoxyacetate moiety could direct or enable oxidative functionalization of the aromatic ring.

Table 2: Role of Lewis Acids in Enhancing Oxidative Reactions

| Lewis Acid Type | General Role in Oxidation | Potential Interaction Site on Phenoxyacetate | Reference |

|---|---|---|---|

| Metal Cations (e.g., Sc³⁺, Zn²⁺) | Stabilize reactive intermediates, increase reduction potential of oxidants | Carbonyl Oxygen, Ether Oxygen | nih.gov |

| Boranes (e.g., BF₃, B(C₆F₅)₃) | Form complexes with oxidants (e.g., permanganate) to enhance oxidizing power | Carbonyl Oxygen, Ether Oxygen | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 4 Chloro 3 Methylphenoxy Acetate

Crystallographic Investigations and Supramolecular Architecture

The three-dimensional structure and crystal packing of Ethyl 2-(4-chloro-3-methylphenoxy)acetate have been meticulously investigated, providing profound insights into its molecular conformation and intermolecular assembly.

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the triclinic crystal system with the space group P-1. researchgate.net The asymmetric unit contains one molecule of the compound. The crystal data and structure refinement parameters are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₃ClO₃ |

| Formula weight | 228.66 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (ų) | 553.75 (5) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Cu Kα |

| λ (Å) | 1.54178 |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.161 |

Data sourced from IUCrData (2016). researchgate.net

The molecular structure shows that the pendant ethyl chain adopts an extended conformation. researchgate.netiucr.org A notable feature of its geometry is the near planarity of the entire molecule; the 15 non-hydrogen atoms show a root-mean-square deviation of only 0.002 Å. researchgate.netiucr.org The dihedral angle between the plane of the substituted benzene (B151609) ring and the pendant ethyl chain is a mere 1.86 (2)°. researchgate.netiucr.org

The crystal structure of this compound is stabilized by specific intermolecular interactions. iucr.org The primary interaction governing the crystal packing is a pair of C—H···O hydrogen bonds. researchgate.netiucr.org These interactions occur between a hydrogen atom of the benzene ring (C—H) and the carbonyl oxygen atom (C=O) of an adjacent, inversion-related molecule. researchgate.netiucr.org This linkage connects the molecules into inversion-related dimers. researchgate.netiucr.org

Interactive Data Table: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C2—H2···O12ⁱ | 0.93 | 2.58 | 3.444 (3) | 155 |

Symmetry code: (i) -x+2, -y+1, -z+2. Data sourced from IUCrData (2016). researchgate.netiucr.org

The network of C—H···O hydrogen bonds results in a distinct supramolecular architecture. iucr.org The pairing of these hydrogen bonds between two molecules creates a characteristic graph-set motif known as an R₂²(16) loop. researchgate.netiucr.org This specific arrangement indicates that two donor atoms and two acceptor atoms are involved in a ring system containing 16 atoms. The formation of these inversion-related dimers linked by R₂²(16) loops is a defining feature of the crystal packing for this compound. researchgate.netiucr.org

Comprehensive Spectroscopic Characterization for Structural Confirmation

To corroborate the structure determined by X-ray crystallography, the compound was further characterized using infrared and nuclear magnetic resonance spectroscopy.

The infrared spectrum of this compound provides confirmation of its key functional groups. The most significant absorption band is observed at 1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.net This strong absorption confirms the presence of the carbonyl moiety within the molecular structure.

Interactive Data Table: Key IR Absorption Data

| Functional Group | Wavenumber (ν_max / cm⁻¹) | Description |

|---|---|---|

| Ester C=O | 1750 | Carbonyl stretch |

Data sourced from Mohammed et al. (2016). researchgate.net

The proton NMR (¹H NMR) spectrum, recorded in CDCl₃, provides detailed information about the electronic environment of the hydrogen atoms in the molecule, confirming the connectivity established by X-ray diffraction. researchgate.net The spectrum displays distinct signals corresponding to the aromatic protons, the ether methylene (B1212753) protons (O-CH₂), the methyl group on the benzene ring, and the protons of the ethyl ester group. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | Triplet (t) | 3H | Ester -CH₃ |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ |

| 4.24 | Quartet (q) | 2H | Ester -CH₂- |

| 5.01 | Singlet (s) | 2H | O-CH₂- |

| 6.77–7.34 | Multiplet (m) | 3H | Ar-H |

Data sourced from Mohammed et al. (2016). researchgate.net

The triplet at 1.32 ppm and the quartet at 4.24 ppm are characteristic of an ethyl group where the methylene protons are adjacent to an electron-withdrawing oxygen atom. researchgate.net The singlet at 2.38 ppm corresponds to the methyl group attached to the aromatic ring, while the singlet at 5.01 ppm is assigned to the methylene bridge protons of the acetate (B1210297) group. researchgate.net The multiplet in the aromatic region (6.77–7.34 ppm) accounts for the three protons on the substituted benzene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through controlled fragmentation. The analysis reveals a distinct molecular ion peak and a characteristic isotopic pattern, confirming the elemental composition.

The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 228. iucr.org This peak corresponds to the parent molecule that has lost one electron. A significant feature in the spectrum is the presence of an [M+2]⁺ peak at m/z 230. iucr.org The relative intensity of the [M]⁺ peak to the [M+2]⁺ peak is approximately 3:1, which is the characteristic isotopic signature of a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). docbrown.info

The fragmentation of this compound follows predictable pathways for phenoxy esters. Key fragmentation processes include cleavage at the ether and ester linkages, leading to the formation of several stable fragment ions. A primary fragmentation involves the loss of the ethyl group (-CH₂CH₃) from the ester moiety, resulting in a fragment ion. Another common cleavage is the loss of the entire ethoxy group (-OCH₂CH₃). Alpha-cleavage adjacent to the ether oxygen can lead to the formation of the 4-chloro-3-methylphenoxy radical and a corresponding cation. Further fragmentation of the aromatic portion can also occur, though these are typically less prominent.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 228 | [C₁₁H₁₃³⁵ClO₃]⁺ | Molecular Ion Peak [M]⁺ |

| 230 | [C₁₁H₁₃³⁷ClO₃]⁺ | Isotopic Molecular Ion Peak [M+2]⁺ |

| 183 | [C₉H₈³⁵ClO₃]⁺ | Loss of the ethoxy group (-OCH₂CH₃) |

| 155 | [C₇H₆³⁵ClO]⁺ | Cleavage of the ether bond, forming the 4-chloro-3-methylphenoxide ion |

| 141 | [C₇H₆³⁵Cl]⁺ | Formation of the 4-chloro-3-methylphenyl cation |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy offers valuable insights into the vibrational modes of the molecule, complementing infrared data. The Raman spectrum is particularly useful for identifying vibrations of the carbon skeleton and symmetric non-polar bonds. The analysis of this compound reveals characteristic peaks corresponding to its distinct functional groups.

The aromatic ring gives rise to several prominent bands. The C-H stretching vibrations of the benzene ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations are observed as strong bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a moderate to strong band in the lower frequency region, typically between 600-800 cm⁻¹.

The ester group also presents characteristic vibrational modes. The most intense of these is the C=O stretching vibration, which appears as a strong band around 1750 cm⁻¹. iucr.org The C-O stretching vibrations associated with the ester and ether linkages are found in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethyl groups are observed between 2850 and 3000 cm⁻¹.

Table 2: Characteristic FT-Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3070 | ν(C-H) | Aromatic |

| ~2980 | νₐₛ(C-H) | -CH₃, -CH₂ |

| ~2940 | νₛ(C-H) | -CH₃, -CH₂ |

| ~1750 | ν(C=O) | Ester Carbonyl |

| ~1590 | ν(C=C) | Aromatic Ring |

| ~1480 | ν(C=C) | Aromatic Ring |

| ~1250 | ν(C-O-C) | Aryl-Alkyl Ether |

| ~1120 | ν(O-C-C) | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. Substituted benzenes typically show two main absorption bands. The first, a strong absorption band known as the E2-band, usually appears around 200-230 nm. The second, a weaker, more structured band (the B-band), is observed at longer wavelengths, typically around 260-280 nm. The presence of substituents on the benzene ring, such as the chloro, methyl, and ether groups, can cause a bathochromic shift (a shift to longer wavelengths) and affect the intensity of these absorptions.

Additionally, the carbonyl group of the ester contains non-bonding electrons (n electrons). This allows for a weak n → π* transition, which typically occurs at longer wavelengths (around 300 nm) but with a much lower intensity compared to the π → π* transitions of the aromatic ring.

Table 3: Expected Electronic Transitions for this compound

| Approx. λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π* (E2-band) | Substituted Benzene Ring |

| ~270-290 | π → π* (B-band) | Substituted Benzene Ring |

Computational and Theoretical Studies on Ethyl 2 4 Chloro 3 Methylphenoxy Acetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of Ethyl 2-(4-chloro-3-methylphenoxy)acetate. This section details the findings from various DFT-based analyses.

Geometry Optimization and Prediction of Equilibrium Structure

The equilibrium structure of this compound has been determined through X-ray crystallography, and its geometry can be computationally optimized using DFT methods. Experimental data reveals that the compound, with a molecular formula of C₁₁H₁₃ClO₃, crystallizes in a triclinic system with a P1 space group. researchgate.net

The molecule is observed to be nearly planar, with the pendant ethyl chain adopting an extended conformation that lies in the plane of the substituted benzene (B151609) ring. researchgate.net The root-mean-square (r.m.s.) deviation for the 15 non-hydrogen atoms that constitute the molecule is a mere 0.002 Å, indicating a high degree of planarity. researchgate.net In its crystalline form, the structure is characterized by inversion-related dimers that are connected by pairs of C—H⋯O hydrogen bonds between the benzene ring and the carbonyl group, forming R²₂(16) loops. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight (Mr) | 228.66 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (V) (ų) | 553.75 (5) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Calculated Density (Dx) (Mg m⁻³) | 1.371 |

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability and kinetic reactivity of the compound. A smaller gap generally implies higher reactivity.

Specific DFT calculations detailing the HOMO-LUMO energies and the resultant energy gap for this compound are not available in the reviewed literature. Such an analysis would typically reveal the distribution of electron density and identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, specific absorption bands can be assigned to the corresponding vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. Comparing these theoretical spectra with experimentally obtained data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.

A computational study predicting the vibrational frequencies for this compound and correlating them with experimental IR or Raman spectra has not been found in the surveyed scientific literature.

Determination of Global Reactivity Descriptors

Published research containing the specific calculated values for the global reactivity descriptors of this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP surface map uses a color gradient to indicate regions of negative and positive electrostatic potential, identifying electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). This provides critical information about where the molecule is most likely to engage in intermolecular interactions.

A specific MEP map and its corresponding analysis for this compound are not present in the available literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, delocalization of electron density, and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energies (E⁽²⁾) calculated through NBO analysis quantify the strength of these interactions, offering deep insights into the molecule's stability and electronic configuration.

Specific NBO analysis, including the quantification of hyperconjugative interactions and stabilization energies for this compound, was not found in the reviewed scientific reports.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

In the realm of computational chemistry, Fukui functions serve as a powerful tool for predicting the reactivity of different atomic sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and help in identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when the total number of electrons in the system is altered. For practical applications, condensed Fukui functions are often calculated for each atomic site in a molecule. There are two primary types of Fukui functions that are relevant for predicting reactivity:

f+(r): This function corresponds to the addition of an electron to the system and is used to identify sites that are most susceptible to nucleophilic attack . A higher value of f+ on an atom indicates a greater tendency to accept an electron, making it an electrophilic site.

f-(r): This function relates to the removal of an electron from the system and is employed to pinpoint sites that are most prone to electrophilic attack . A larger value of f- on an atom suggests a higher propensity to donate an electron, thus marking it as a nucleophilic site.

For this compound, a theoretical analysis of its Fukui functions would reveal the most probable locations for chemical reactions. Based on the molecular structure, which includes an aromatic ring, an ether linkage, and an ester group, the following predictions can be made:

Electrophilic Attack: The oxygen atoms of the carbonyl group and the ether linkage, due to their high electronegativity and lone pairs of electrons, are expected to be the primary sites for electrophilic attack. The aromatic ring, being electron-rich, would also be susceptible to electrophilic substitution, with the directing effects of the chloro and methyl substituents influencing the precise positions of attack.

Nucleophilic Attack: The carbonyl carbon of the ester group is anticipated to be the principal site for nucleophilic attack. This is due to the polarization of the carbon-oxygen double bond, which leaves the carbon atom with a partial positive charge, making it electron-deficient and thus attractive to nucleophiles.

A detailed computational study would involve calculating the condensed Fukui functions for each atom in this compound. The results of such a study would typically be presented in a tabular format, as illustrated in the hypothetical data table below.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Ether Oxygen | Low | High |

| Aromatic Carbons | Moderate | Moderate |

| Ethyl Group Carbons | Low | Low |

Advanced Intermolecular Interaction Analysis

The way molecules pack in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a material. Advanced computational techniques, such as Hirshfeld surface analysis and energy frameworks, provide deep insights into the nature and energetics of molecular packing.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts.mdpi.com

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

The analysis provides a wealth of information through various graphical representations:

dnorm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H...H | High | Represents the numerous hydrogen-hydrogen contacts, which are generally the most abundant in organic crystals. |

| C-H...O | Significant | Corresponds to the hydrogen bonds that form the dimeric structures, crucial for the crystal packing. |

| C-H...Cl | Moderate | Interactions involving the chlorine atom, which can act as a weak hydrogen bond acceptor. |

| C-H...π | Possible | Interactions between hydrogen atoms and the electron-rich aromatic ring. |

Energy Frameworks for Understanding Molecular Packing and Interaction Energies.mdpi.com

While Hirshfeld surface analysis provides a geometric description of intermolecular contacts, energy frameworks offer a quantitative understanding of the energetic aspects of crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a graphical representation of the energy framework, which provides a visual depiction of the strength and topology of the intermolecular interactions.

The energy frameworks are typically visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders being proportional to the strength of the interaction energy. This allows for an intuitive understanding of the dominant forces that hold the crystal together.

Environmental Fate and Degradation Mechanisms of Ethyl 2 4 Chloro 3 Methylphenoxy Acetate

Hydrolytic Transformation Pathways

Hydrolysis represents the initial and critical step in the environmental degradation of Ethyl 2-(4-chloro-3-methylphenoxy)acetate, cleaving the ester bond to form its corresponding carboxylic acid and alcohol. This transformation can occur through both chemical and biological mediation.

In aqueous systems, this compound is susceptible to chemical hydrolysis. The process involves the reaction of the ester with water, leading to the cleavage of the acyl-oxygen bond. epa.gov This reaction can be catalyzed by both acids and bases, though neutral hydrolysis also occurs. epa.govlongdom.org The hydrolysis of esters like ethyl acetate (B1210297) is a well-studied model for this process, which yields acetic acid and ethanol. longdom.orguobabylon.edu.iqdergipark.org.tr Analogously, the hydrolysis of this compound produces 4-chloro-3-methylphenoxyacetic acid (MCPA) and ethanol.

The rate of hydrolysis is influenced by factors such as pH and temperature. actachemscand.org Generally, the hydrolysis of carboxylic acid esters occurs via a bimolecular mechanism (BAc2 for base-catalyzed), where a water molecule or hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. epa.gov While specific rate constants for this compound are not widely documented, the principles governing ester hydrolysis suggest that it will transform into MCPA in aqueous environments, initiating the next phase of its environmental degradation.

In biological systems such as plants, the hydrolysis of xenobiotic esters is often facilitated by enzymes. This enzymatic hydrolysis is a key metabolic process for detoxification and transformation. While direct studies on the enzymatic hydrolysis of this compound in plants are limited, the metabolic fate of the closely related herbicide MCPA has been investigated. scispace.com It is widely accepted that ester-containing herbicides are rapidly hydrolyzed in plant tissues to their active acid forms. This process is catalyzed by non-specific esterases, which are ubiquitous in plants. Therefore, upon absorption, this compound is expected to undergo rapid enzymatic hydrolysis to yield MCPA, which then enters further metabolic pathways such as ring hydroxylation and conjugation. scispace.com

Microbial Biodegradation Dynamics in Environmental Compartments

Following hydrolysis to MCPA, the primary route for the complete breakdown of the compound is microbial biodegradation. This process is critical for its removal from soil and water systems and is carried out by a diverse range of microorganisms.

The biodegradation of MCPA, the hydrolytic product of this compound, occurs under both aerobic and anaerobic conditions, although rates and pathways can differ significantly.

Aerobic Degradation: In the presence of oxygen, microbial degradation of MCPA is generally rapid and efficient. The process is typically initiated by the cleavage of the ether bond, producing 4-chloro-2-methylphenol (B52076). aloki.hu This intermediate is then further hydroxylated to form 5-chloro-3-methylcatechol (B1196421), which undergoes ortho-cleavage of the aromatic ring. nih.govcore.ac.uk The degradation rate is influenced by soil properties, with half-lives in topsoils reported to be as short as 4.9 to 9.6 days. nih.gov The degradation is faster in topsoil horizons, which have higher microbial activity, compared to subsoils. nih.gov

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils or anoxic groundwater, the degradation of phenoxyacetic acids like MCPA is generally slower. nih.gov While some studies indicate that MCPA is not mineralized under anoxic conditions researchgate.net, others have shown that biotransformation can occur, for instance, under methanogenic conditions. nih.gov In these environments, the compound is considered more persistent, with potential half-lives ranging from 41 to 333 days. nih.gov The degradation pathways under anaerobic conditions are less clearly defined than their aerobic counterparts. researchgate.net

Table 1: Degradation Half-Life of MCPA in Soil

| Soil Horizon | Half-Life (days) | Reference |

| Topsoils (A horizons) | 4.9 - 9.6 | nih.gov |

| Subsoils (B or C horizons) | 11.6 - 23.4 | nih.gov |

| General Anoxic Conditions | 41 - 333 | nih.gov |

A variety of soil microorganisms have been identified as capable of degrading MCPA. Bacterial consortia often exhibit strong metabolic capabilities for breaking down such compounds. nih.govnih.gov Specific genera known to be involved in the degradation of MCPA and other phenoxy herbicides include:

Pseudomonas : A strain of Pseudomonas N.C.I.B. 9340 has been shown to metabolize MCPA, using it as a sole carbon source. nih.gov The metabolic pathway involves the formation of 5-chloro-3-methylcatechol, which is then processed by ring-fission, lactonizing, and delactonizing enzymes. nih.gov

Alcaligenes : Alcaligenes eutrophus JMP 134 can utilize MCPA as a growth substrate, metabolizing it via an ortho-cleavage pathway. core.ac.uk

Micrococcus : The bacterial strain Micrococcus luteus LKDA1, isolated from contaminated agricultural soil, demonstrated the ability to use MCPA as a carbon source, achieving 99% degradation at concentrations up to 700 mg/L. nih.govresearchgate.net

Cupriavidus : Cupriavidus gilardii has been identified as an efficient degrader of MCPA. researchgate.net

Phomopsis sp. : An endophytic fungus, Phomopsis sp. E41, has been shown to effectively degrade MCPA, with a maximum biodegradation rate of 86.89% after 7 days under optimal conditions. aloki.hu

The degradation of MCPA in soil is linked to the presence and growth of bacteria containing specific functional genes, such as the tfdA gene, which is involved in the initial cleavage of the ether bond. geus.dk

Mineralization studies, often using radiolabeled compounds, provide insight into the ultimate fate of the carbon skeleton of a molecule, quantifying its conversion to inorganic products like carbon dioxide (CO2).

Studies on the mineralization of 14C-labeled MCPA in different soil types have shown that the extent of degradation to 14CO2 can vary. In one study, the highest mineralization of MCPA was observed in loamy sand and silt loam soils, with up to 46% of the applied dose being mineralized over 100 days. pjoes.com Another study found that MCPA was readily mineralized in most soil samples, with up to 72% degraded to 14CO2 in sandy soils just below the surface layer. researchgate.net

The mineralization process often exhibits a lag phase, during which the microbial population adapts, followed by a period of rapid degradation and CO2 evolution. pjoes.com The complete mineralization of MCPA by the fungus Phomopsis sp. E41 has also been demonstrated, where the intermediate 4-chloro-2-methylphenol was initially formed and then subsequently degraded, with no accumulative metabolites detected at the end of the incubation period. aloki.hu These studies confirm that under favorable aerobic conditions, the aromatic ring of the MCPA molecule can be completely broken down and integrated into the carbon cycle.

Table 2: Mineralization of MCPA in Different Soil Types

| Soil Type | Mineralization (% of applied 14C evolved as 14CO2) | Incubation Period (days) | Reference |

| Loamy Sand & Silt Loam | Up to 46% | 100 | pjoes.com |

| Sandy Soil (sub-surface) | Up to 72% | Not specified | researchgate.net |

Influence of Environmental Parameters (pH, Temperature, Moisture, Organic Matter) on Biodegradation Kinetics

The rate at which this compound and its primary hydrolysis product, MCPA, biodegrade in the environment is significantly influenced by several key parameters. These factors can affect both the initial hydrolysis of the ester and the subsequent microbial breakdown of the parent acid.

pH: The pH of the environmental matrix plays a crucial role. The initial hydrolysis of phenoxy acid esters like this compound is accelerated in alkaline water. nih.gov For the resulting MCPA acid, persistence is known to increase under acidic conditions. pjoes.com Conversely, photocatalytic degradation rates have been observed to increase with a higher pH. nih.govresearchgate.net

Temperature: Temperature directly impacts reaction kinetics. The rate of hydrolytic degradation for phenoxy acid esters increases at higher temperatures. nih.gov Correspondingly, lower temperatures can increase the persistence of MCPA in the environment. pjoes.com

Moisture and Oxygen: Soil moisture content is a critical factor for microbial activity. The rate of microbial degradation of MCPA is largely controlled by the amount of available oxygen, which is directly linked to soil moisture levels. ulster.ac.uksourcetotap.eu

Organic Matter: The content and nature of organic matter in soil and water significantly affect the compound's fate. MCPA's mobility in soil tends to increase as the organic matter content decreases. who.int The addition of organic amendments can have varied effects; for instance, fresh de-oiled two-phase olive mill waste was found to inhibit dehydrogenase activity and slow MCPA dissipation, whereas aged waste enhanced degradation. nih.govbohrium.com Dissolved organic compounds in water can inhibit photodegradation by competing for light. unito.it

Table 1: Influence of Environmental Parameters on Degradation

| Parameter | Effect on Degradation of this compound / MCPA | Source |

|---|---|---|

| pH | Ester hydrolysis rate increases in alkaline conditions. MCPA persistence increases in acidic conditions. | nih.govpjoes.com |

| Temperature | Ester hydrolysis and overall degradation rates increase with higher temperatures. | nih.govpjoes.com |

| Moisture | Higher moisture, leading to aerobic conditions, generally increases microbial degradation rates. | ulster.ac.uksourcetotap.eu |

| Organic Matter | Can increase sorption, potentially reducing bioavailability but also inhibiting leaching. Dissolved organic matter can decrease photodegradation rates. | who.intbohrium.comunito.it |

Photodegradation Processes

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of MCPA in environments exposed to sunlight.

In aquatic systems, MCPA, the hydrolysis product of the title ester, is susceptible to breakdown by sunlight. Direct photolysis is considered a primary transformation pathway in natural waters. unito.it The process involves the absorption of solar radiation, leading to the cleavage of chemical bonds. The photolytic half-life of MCPA in an aqueous solution at pH 8.3 under sunlight was found to be 20–24 days. who.int In a study conducted in river water under natural sunlight, the photolysis half-life was estimated to be approximately 14 days. ulster.ac.uksourcetotap.eu The main degradation product resulting from the direct photolysis of MCPA is 4-chloro-2-methylphenol. ulster.ac.uksourcetotap.eu The efficiency of this direct photolysis is notable; the quantum yield for the anionic form of MCPA is approximately 0.6. unito.it Beyond direct photolysis, advanced oxidation processes such as photocatalysis using titanium dioxide (TiO₂) have been shown to be highly effective in degrading MCPA in water. scirp.org

The rate of photodegradation is highly dependent on the medium, light intensity, and the presence of other substances. While microbial breakdown is the primary degradation route in soil, photolysis is significant on surfaces and in clear, shallow waters. ulster.ac.uksourcetotap.eu The reported soil photolysis degradation half-life (DT50) for MCPA ranges from 9 to 67 days. ulster.ac.uksourcetotap.eu The environmental matrix has a profound impact; the phototransformation rate of MCPA was observed to be more than twice as fast in ultrapure water compared to river water, which is attributed to the light-screening effect of dissolved organic matter in natural waters. unito.it Furthermore, the presence of substances like hydrogen peroxide can significantly accelerate the photocatalytic degradation rate of MCPA. nih.govresearchgate.net

Table 2: Photodegradation Half-Life (DT50) of MCPA under Various Conditions

| Condition | Half-Life (DT50) | Source |

|---|---|---|

| Aqueous Solution (pH 8.3, sunlight) | 20–24 days | who.int |

| River Water (natural sunlight) | ~14 days | ulster.ac.uksourcetotap.eu |

| Soil Surface (photolysis) | 9–67 days | ulster.ac.uksourcetotap.eu |

| Spray Droplets (air, natural sunlight) | 4.6 days | ulster.ac.uksourcetotap.eu |

| Aqueous Solution with TiO₂ (photocatalysis) | 36.5 minutes | scirp.org |

Identification and Characterization of Degradation Products and Metabolites

The breakdown of this compound and its active form, MCPA, leads to the formation of various intermediate compounds before eventual mineralization.

A primary and consistently identified intermediate in the degradation of MCPA is 4-chloro-2-methylphenol (also referred to as 4-C2MP or p-chloro-o-cresol). nih.gov This phenolic compound is the main product of MCPA degradation under aerobic conditions and is also the principal product formed during direct photolysis in water. ulster.ac.uksourcetotap.eunih.gov The yield of 4-chloro-2-methylphenol from MCPA transformation is reported to be 0.3 from direct photolysis and 0.5 from reactions involving hydroxyl radicals. unito.it In soil, 4-chloro-2-methylphenol generally disappears at a rate comparable to that of the parent MCPA. pjoes.com Other identified breakdown products in soil and water include phenoxyacetic acid, 4-chlorophenol, 2-methylphenol, and phenol (B47542). ulster.ac.uksourcetotap.eu The degradation pathway often involves the hydroxylation of the aromatic ring and subsequent cleavage of the ether linkage. scirp.org

Table 3: Key Degradation Products of MCPA

| Degradation Product | Formation Pathway(s) | Source |

|---|---|---|

| 4-chloro-2-methylphenol | Aerobic biodegradation, Direct photolysis, Hydroxyl radical reaction | ulster.ac.uksourcetotap.eunih.govunito.it |

| Phenoxyacetic acid | Microbial degradation in soil/water | ulster.ac.uksourcetotap.eu |

| 4-chlorophenol | Microbial degradation in soil/water | ulster.ac.uksourcetotap.eu |

| 2-methylphenol | Microbial degradation in soil/water | ulster.ac.uksourcetotap.eu |

| 5-chloro-3-methylcatechol | Microbial degradation, Metabolism in rats | who.intamazonaws.com |

Information regarding conjugated metabolites of MCPA, which typically result from Phase II metabolic processes in organisms to facilitate excretion, is limited in the available environmental literature. However, general metabolic pathways in biological systems offer insight. Fungal degradation of phenoxy herbicides is known to involve a suite of reactions, including conjugate formation. acs.org In mammals, MCPA is metabolized in the liver. who.int Studies in rats have identified 5-chloro-3-methylcatechol as a metabolite, a product of ring hydroxylation. who.int Catechol structures are often substrates for further enzymatic reactions, including conjugation with molecules like glucuronic acid or sulfate, although specific conjugates of MCPA were not detailed in the reviewed sources. This hydroxylation step is a prerequisite for the formation of such conjugated metabolites, representing a key detoxification pathway in biological systems.

Analytical Methodologies for Trace Quantification of Metabolites (e.g., LC-MS/MS, IC-HRMS/MS)

The accurate and sensitive quantification of pesticide metabolites at trace levels is crucial for monitoring their environmental fate and assessing potential risks. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ion chromatography coupled with high-resolution tandem mass spectrometry (IC-HRMS/MS) are powerful analytical techniques widely employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the detection of a wide range of pesticide residues and their metabolites in complex environmental matrices such as water and soil. The methodology involves the separation of analytes using liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer. For the analysis of the predicted primary metabolite of this compound, which is 2-(4-chloro-3-methylphenoxy)acetic acid, a reversed-phase LC column would typically be used. Detection would be achieved using an electrospray ionization (ESI) source, likely in negative ion mode, which is well-suited for acidic analytes.

The tandem mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing excellent selectivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix.

Ion Chromatography-High-Resolution Tandem Mass Spectrometry (IC-HRMS/MS)

For highly polar and ionic metabolites that are not well-retained on traditional reversed-phase LC columns, ion chromatography can be a valuable separation technique. When coupled with a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, IC-HRMS/MS provides not only sensitive detection but also highly accurate mass measurements. This high mass accuracy allows for the confident identification of unknown metabolites by determining their elemental composition.

The following interactive table provides hypothetical yet representative LC-MS/MS parameters for the quantification of the predicted primary metabolites of this compound.

| Compound Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 2-(4-chloro-3-methylphenoxy)acetic acid | 213.0 | 141.0 | 15 | 97.0 | 25 |

| 4-chloro-3-methylphenol (B1668792) | 141.0 | 105.0 | 20 | 77.0 | 30 |

These analytical methodologies, with their high sensitivity and specificity, are indispensable tools for conducting detailed studies on the environmental fate and degradation of this compound and for monitoring the presence of its metabolites in the environment.

Research Applications and Functional Explorations in Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Ethyl 2-(4-chloro-3-methylphenoxy)acetate serves as a valuable intermediate in the field of organic synthesis. researchgate.net Its chemical structure, featuring a phenoxyacetic acid ester moiety, provides a versatile scaffold for the construction of more complex molecules. Phenoxyacetate (B1228835) derivatives are recognized for their stability under various reaction conditions, which allows for chemical modifications on the aromatic ring without disrupting the acetate (B1210297) side chain. researchgate.net This robustness makes them reliable starting materials for multi-step syntheses.

The reactivity of the ester functional group and the potential for electrophilic substitution on the aromatic ring are key features that synthetic chemists exploit. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or used in coupling reactions. These transformations open pathways to a wide array of more intricate chemical structures.

While direct examples of synthesizing a wide range of heterocyclic compounds specifically from this compound are not extensively detailed in readily available literature, its structure as an ester makes it a plausible precursor for various heterocyclic systems known for their biological activities. General synthetic routes for heterocycles often utilize ester functionalities. For instance, esters are key reactants in the synthesis of pyrazoles and pyranopyrazoles. rsc.orgtandfonline.comhilarispublisher.comnih.gov The synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, where the 1,3-dicarbonyl compound can be generated in situ from an ester. nih.gov

Similarly, the ester group can be a starting point for the synthesis of thiazole (B1198619) derivatives. ijper.orgbepls.com For example, the Hantzsch thiazole synthesis involves the reaction of α-haloketones with thioamides, and esters can be converted to the necessary precursors for such reactions. bepls.com Given that heterocyclic scaffolds like pyrazoles and thiazoles are present in many compounds with antimicrobial and antifungal properties, this compound represents a potential starting material for the development of new bioactive agents. jksus.orgresearchgate.netnih.govconicet.gov.armdpi.comnih.gov The synthesis of novel thiazole and 1,3,4-oxadiazole (B1194373) combinations has been shown to yield compounds with significant antimicrobial and cytotoxic activities. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of phenoxyacetic acid derivatives, including compounds structurally related to this compound, are of significant interest, particularly in environmental and agricultural contexts. The structural similarity among these compounds presents an analytical challenge, necessitating the development of highly selective and sensitive methods.

A variety of chromatographic techniques are employed for the trace analysis of phenoxyacetic herbicides and their derivatives. These methods are crucial for monitoring their presence in environmental samples like soil and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of phenoxyacetic acids. ijper.orgjksus.org It offers high selectivity and sensitivity, allowing for the detection of these compounds at very low concentrations. jksus.org The use of Multiple Reaction Monitoring (MRM) in triple quadrupole mass spectrometers enhances the specificity of detection. jksus.org LC-MS/MS methods have been developed for the simultaneous analysis of multiple phenoxyacid herbicides and their degradation products in water samples. ijper.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the separation techniques often coupled with mass spectrometry for the analysis of these compounds. mdpi.com UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. walisongo.ac.id UPLC-MS/MS methods have been successfully developed and validated for the determination of phenoxyacetic acid herbicides and their transformation products in groundwater, achieving low limits of detection. conicet.gov.ar

Gas Chromatography (GC): GC is another established technique for the analysis of phenoxyacetic acid derivatives. Often, a derivatization step is required to convert the acidic herbicides into more volatile esters before GC analysis. However, methods for the direct analysis of related compounds, such as ethyl chloroacetate (B1199739), by GC have also been developed. nih.govorganic-chemistry.org

Below is an interactive data table summarizing the applications of these chromatographic techniques.

| Technique | Application | Key Features |

| LC-MS/MS | Trace analysis of phenoxyacetic herbicides in environmental samples. ijper.orgjksus.org | High selectivity and sensitivity, use of MRM for specific detection. jksus.org |

| HPLC/UPLC | Separation of phenoxyacetic acid derivatives prior to detection. mdpi.comwalisongo.ac.id | UPLC offers faster analysis and better resolution. walisongo.ac.id |

| GC | Analysis of volatile derivatives of phenoxyacetic acids. | Can require a derivatization step for acidic compounds. |

Spectroscopic methods, primarily mass spectrometry coupled with chromatographic separation, are fundamental to the quantitative analysis of this compound and related compounds. The mass spectrometer provides detailed structural information and allows for precise quantification.

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, which provides a high degree of certainty in the identification and quantification of the target analyte, even in complex matrices. The development of sensitive UPLC-MS/MS methods has enabled the detection of phenoxyacetic acid metabolites in urine, which is crucial for biomonitoring studies. walisongo.ac.id The structure of synthesized derivatives can also be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry. nih.gov

Innovations in Agricultural Chemistry and Formulation Science

Research in agricultural chemistry is continuously seeking to develop more effective and environmentally benign herbicides. One area of innovation is the development of new formulation strategies to improve the performance of existing active ingredients.

A significant innovation in herbicide formulation is the development of Herbicidal Ionic Liquids (HILs). researchgate.nethilarispublisher.comasianpubs.org HILs are ionic compounds with melting points below 100 °C, composed of a cation and an anion, where at least one of the ions has biological activity. hilarispublisher.com The conversion of traditional herbicides, such as those based on phenoxyacetic acids like MCPA (4-chloro-2-methylphenoxyacetic acid), into ionic liquids can offer several advantages.

Strategies for Controlled Release and Enhanced Environmental Profiles of Agricultural Agents

Research into the formulation of phenoxyacetate herbicides, a class of compounds to which this compound belongs, has increasingly focused on developing controlled-release systems. These strategies aim to improve efficacy, reduce environmental contamination, and minimize off-target effects. While specific studies on this compound are not extensively detailed in publicly available research, the principles applied to its parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and other phenoxy herbicides, offer significant insights into potential formulation strategies.

The primary goals of these advanced formulations are to mitigate common issues associated with phenoxy herbicides, such as leaching into groundwater and spray drift. mdpi.com Ester formulations, like this compound, are generally less water-soluble than their salt counterparts, which can influence their environmental behavior. mdpi.com

Key research directions in this area include:

Microencapsulation: This technique involves enclosing the active ingredient within a polymeric shell. This can protect the herbicide from premature degradation and control its release rate. The release can be triggered by environmental factors such as moisture or microbial action.

Polymer Matrices: Incorporating the herbicide into a biodegradable polymer matrix is another approach. The herbicide is released as the polymer degrades in the soil.

Adsorption onto Sorbents: Natural or synthetic sorbents, such as clays (B1170129) or zeolites, can be used to adsorb the herbicide. This reduces its mobility in the soil and allows for a more gradual release into the soil solution.

These technologies aim to ensure that the herbicidally active compound is available in the target area for a longer duration, potentially allowing for lower application rates and reducing the frequency of application.

Below is an interactive table summarizing various controlled-release strategies that have been researched for phenoxyacetate herbicides, which could be applicable to derivatives like this compound.

| Strategy | Carrier Material | Release Mechanism | Potential Benefits |

| Microencapsulation | Polymers (e.g., polyurethane, polyurea) | Diffusion, Rupture, Biodegradation | Reduced volatility, Protection from degradation, Targeted release |

| Matrix Incorporation | Biodegradable polymers (e.g., starch, lignin) | Diffusion, Matrix erosion | Improved soil retention, Reduced leaching, Enhanced biodegradability |

| Adsorption | Clays (e.g., montmorillonite), Zeolites, Biochar | Ion exchange, Desorption | Reduced mobility in soil, Lower peak concentrations in water |

Synergistic Effects in Multi-Component Agricultural Formulations

The combination of different active ingredients in agricultural formulations is a common practice to broaden the spectrum of weed control and manage herbicide resistance. For phenoxyacetate herbicides, including ester formulations like MCPA ester, tank mixing with other herbicides is a well-established strategy. chemicalwarehouse.comalbaugh.com While specific synergistic studies involving this compound are not prominent in the literature, the behavior of MCPA esters in mixtures provides a strong indication of potential interactions.

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to improved weed control at lower application rates. For instance, MCPA ester formulations are often tank-mixed with sulfonylureas, dicamba (B1670444), and bromoxynil (B128292) to enhance their efficacy against a wider range of broadleaf weeds. chemicalwarehouse.comalbaugh.com

The mechanisms underlying these synergistic or antagonistic interactions are complex and can involve:

Enhanced uptake and translocation: One active ingredient may facilitate the absorption and movement of another within the plant.

Inhibition of detoxification pathways: A synergist might inhibit the enzymes that a plant uses to metabolize and detoxify the primary herbicide.

Action on different biochemical sites: Two herbicides may disrupt different essential processes in the plant, leading to a more comprehensive and rapid effect.

It is important to note that not all mixtures result in synergy; some combinations can be antagonistic, where one component reduces the effectiveness of the other. The table below outlines common types of herbicide interactions.

| Interaction Type | Description | Example with Phenoxy Herbicides |

| Synergism | The combined effect is greater than the sum of individual effects. | MCPA mixed with dicamba for enhanced broadleaf weed control. chemicalwarehouse.com |

| Antagonism | The combined effect is less than the sum of individual effects. | Potential for reduced efficacy when mixed with certain grass herbicides under specific conditions. |

| Additive Effect | The combined effect is equal to the sum of individual effects. | Broadening the weed control spectrum without a synergistic boost. |

Formulation technology plays a crucial role in the compatibility and effectiveness of these mixtures. Emulsifiable concentrate (EC) formulations of MCPA esters are designed to mix easily with water and other pesticide formulations. greenbook.net

Fundamental Research into the Broader Functional Spectrum of Phenoxyacetate Derivatives

Beyond their well-established role as herbicides, the phenoxyacetate scaffold, including esters like this compound, is a subject of fundamental research exploring a wider range of biological activities. researchgate.netiucr.org This research is driven by the structural versatility of these compounds and their ability to interact with various biological targets.

Studies on phenoxyacetate analogues have revealed a spectrum of potential therapeutic and other functional applications. These investigations often involve modifying the substituents on the phenyl ring and altering the ester group to optimize activity for different targets.

Some of the researched biological activities of phenoxyacetate derivatives include:

Antimicrobial Activity: Certain derivatives have shown inhibitory effects against various bacteria and fungi.

Anticancer and Antitumor Properties: The phenoxyacetate structure has been used as a building block for the synthesis of compounds with potential cytostatic and cytotoxic effects against cancer cell lines. iucr.org

Anti-inflammatory Effects: Research has explored the potential of these compounds to modulate inflammatory pathways. iucr.org

Anticonvulsant and Cyclooxygenase Activity: Some analogues have been found to exhibit activity in models of epilepsy and inflammation. researchgate.netiucr.org

Antiulcerogenic Activity: The potential for some phenoxyacetate derivatives to protect against the formation of ulcers has been investigated. researchgate.netiucr.org

Plant Growth Regulation: Besides their herbicidal action at high concentrations, some derivatives can act as plant growth regulators at lower concentrations. iucr.org

FFA1 Agonists: Phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov

This diverse range of biological activities underscores the importance of phenoxyacetate derivatives as a versatile scaffold in medicinal chemistry and drug discovery. The electronic and steric properties conferred by the chloro and methyl substituents on the phenoxy ring of this compound, combined with the ethyl ester group, define its specific chemical properties and potential for interaction with various biological systems. mdpi.com

Q & A

Q. What advanced computational tools are available for studying its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.